molecular formula C9H18O5 B14067033 Ethyl 4,4,4-trimethoxybutanoate CAS No. 101944-79-0

Ethyl 4,4,4-trimethoxybutanoate

Cat. No.: B14067033
CAS No.: 101944-79-0
M. Wt: 206.24 g/mol
InChI Key: AHHOVTMOYLILKA-UHFFFAOYSA-N
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Description

Ethyl 4,4,4-trimethoxybutanoate is an organic compound with the molecular formula C9H18O5. It is an ester derivative of butanoic acid, characterized by the presence of three methoxy groups attached to the fourth carbon atom of the butanoate chain. This compound is primarily used in industrial applications and scientific research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4,4,4-trimethoxybutanoate can be synthesized through the esterification of 4,4,4-trimethoxybutanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4,4-trimethoxybutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4,4,4-trimethoxybutanoate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of ethyl 4,4,4-trimethoxybutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites can then interact with cellular components, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4,4,4-trifluoroacetoacetate: Similar in structure but contains trifluoromethyl groups instead of methoxy groups.

    Ethyl 4,4,4-trifluoro-2-butynoate: Contains a trifluoromethyl group and a butynoate moiety.

    Ethyl 4,4,4-trifluoro-3-oxobutanoate: Contains a trifluoromethyl group and an oxobutanoate moiety .

Uniqueness

Ethyl 4,4,4-trimethoxybutanoate is unique due to the presence of three methoxy groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .

Biological Activity

Ethyl 4,4,4-trimethoxybutanoate is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

Chemical Structure and Properties

This compound is characterized by its ester functional group and three methoxy substituents on the butanoate chain. Its chemical formula is C12H18O5C_{12}H_{18}O_5, and it possesses a molecular weight of approximately 242.27 g/mol. The presence of methoxy groups enhances its lipophilicity, which may influence its biological interactions.

Antioxidant Properties

Research has indicated that compounds with similar structures exhibit significant antioxidant activity. For instance, a study demonstrated that ethyl esters with multiple methoxy groups can effectively scavenge free radicals, thereby reducing oxidative stress in biological systems . This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory potential. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines in macrophages. Such activity could be beneficial in managing chronic inflammatory conditions like arthritis and inflammatory bowel disease .

Interaction with Biological Molecules

The binding affinity of this compound to serum albumin has been investigated using fluorescence quenching techniques. The binding constant was found to be 5.2×106K5.2\times 10^{-6}K (mol/dm³), indicating a moderate affinity for serum proteins. This interaction is significant as it may influence the pharmacokinetics of the compound within biological systems .

Case Study 1: Antioxidant Activity

In a controlled experiment, this compound was tested against various free radicals. The results showed a dose-dependent scavenging effect on DPPH radicals, with IC50 values comparable to established antioxidants like ascorbic acid. This suggests potential applications in food preservation and therapeutic formulations aimed at oxidative stress mitigation.

Case Study 2: Anti-inflammatory Mechanism

A study involving lipopolysaccharide (LPS)-stimulated macrophages revealed that treatment with this compound significantly reduced the expression of TNF-alpha and IL-6. These findings support its role as an anti-inflammatory agent and suggest further exploration in clinical settings for inflammatory diseases.

Research Findings Summary Table

Property Observation Reference
Chemical Formula C12H18O5C_{12}H_{18}O_5
Molecular Weight 242.27 g/mol
Antioxidant Activity Effective free radical scavenger (IC50 comparable to ascorbic acid)
Anti-inflammatory Activity Reduced TNF-alpha and IL-6 in LPS-stimulated macrophages
Binding Affinity 5.2×106K5.2\times 10^{-6}K (moderate)

Properties

CAS No.

101944-79-0

Molecular Formula

C9H18O5

Molecular Weight

206.24 g/mol

IUPAC Name

ethyl 4,4,4-trimethoxybutanoate

InChI

InChI=1S/C9H18O5/c1-5-14-8(10)6-7-9(11-2,12-3)13-4/h5-7H2,1-4H3

InChI Key

AHHOVTMOYLILKA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(OC)(OC)OC

Origin of Product

United States

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